Gomisin O
Overview
Description
Gomisin O is a natural lignan compound isolated from the fruit of Schisandra chinensis, a plant traditionally used in Chinese medicine. It belongs to the dibenzocyclooctadiene lignan family and is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Gomisin O is a natural product derived from Schisandra chinensis It is known that other lignans from the schisandra genus, such as gomisin g, have shown inhibitory activity on akt phosphorylation
Mode of Action
It is known that gomisin g, a related compound, inhibits the viability of certain cancer cells by reducing akt phosphorylation and decreasing the amount of retinoblastoma tumor suppressor protein . It’s plausible that this compound may exhibit similar interactions with its targets, leading to changes in cellular processes.
Biochemical Pathways
It is known that other lignans from the schisandra genus can trigger apoptosis, arrest the cell cycle, induce oxidative stress, modulate autophagy, and disrupt essential signaling pathways, notably mapk, pi3k/akt, and nf-κb
Result of Action
It is known that other lignans from the schisandra genus have showcased significant potential as anticancer agents .
Action Environment
It is known that the biosynthesis and distribution of lignans in medicinal plants, particularly in schisandra sphenanthera, hold significant pharmacological importance . The high concentration of Gomisin J in roots suggests an active biosynthetic pathway mediated by specific P450 enzymes in this tissue
Biochemical Analysis
Biochemical Properties
Gomisin O interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant inhibitory effect on the cytochrome P450 (CYP) family of enzymes, particularly CYP3A . This interaction can influence the metabolism of other substances within the body, potentially altering their effects .
Cellular Effects
This compound has been shown to have various effects on cells. For example, it has been associated with the induction of apoptosis, cell cycle arrest, oxidative stress modulation, and autophagy disruption in cancer cells . These effects can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found to disrupt essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . Additionally, it can influence gene expression and cause changes in enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed to have a bidirectional effect on CYP3A-mediated metabolism, with CAA production decreasing in the short term but increasing over longer periods .
Metabolic Pathways
This compound is involved in various metabolic pathways. Its interaction with the CYP3A enzyme suggests that it plays a role in the metabolism of other substances within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gomisin O involves several steps, including microbial O-demethylation and chemical reactions. For example, the transformation of schizandrin into gomisin A can be achieved using microbial O-demethylation followed by methylenation . The biotransformation process involves the use of Cunninghamella echinulata var. elegans (ATCC 9245) to produce metabolites, which are then chemically modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from Schisandra chinensis fruit. High-speed counter-current chromatography (HSCCC) is an efficient method for the preparative separation and isolation of this compound from natural sources .
Chemical Reactions Analysis
Types of Reactions
Gomisin O undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be transformed through microbial O-demethylation and subsequent chemical modifications .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include Lewis acids, acid scavengers, and methylenation agents . The conditions for these reactions are typically mild and involve the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate .
Major Products Formed
The major products formed from the reactions involving this compound include various metabolites such as gomisin T and 13-norschizandrin . These products are often used as intermediates in the synthesis of other lignan compounds.
Scientific Research Applications
Gomisin O has a wide range of scientific research applications:
Comparison with Similar Compounds
Gomisin O is unique among lignan compounds due to its specific chemical structure and biological activities. Similar compounds include:
Gomisin A: Known for its hepatoprotective and anticancer properties.
Gomisin N: Exhibits antioxidant and anti-inflammatory effects.
Schisantherin A: Has been studied for its anticancer potential.
Compared to these compounds, this compound has a broader range of biological activities and is more effective in certain therapeutic applications .
Properties
IUPAC Name |
(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDFJIBHVSYXQL-SYTFOFBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)O)OC)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72960-22-6 | |
Record name | Gomisin O | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072960226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GOMISIN O | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/203U4U9E2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Gomisin O and where is it found?
A1: this compound is a dibenzocyclooctadiene lignan primarily isolated from the fruits, leaves, and stems of various Schisandra species, including Schisandra chinensis, Schisandra rubriflora, Schisandra sphenanthera, Schisandra neglecta, and Schisandra wilsoniana. [, , , , , , , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C22H26O6, and its molecular weight is 386.44 g/mol. [, ]
Q3: What are the main structural features of this compound?
A3: this compound belongs to the dibenzocyclooctadiene lignan family, characterized by a unique eight-membered ring system. [, , , ] Its structure also includes various oxygen-containing functional groups, which likely contribute to its biological activities.
Q4: Are there any analytical methods available to quantify this compound in plant extracts or biological samples?
A6: Yes, researchers utilize techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) to identify and quantify this compound alongside other lignans in various matrices. [, , , ] These methods offer high sensitivity and selectivity, enabling accurate measurement of this compound levels.
Q5: What is the potential of this compound for therapeutic applications?
A7: While preliminary research indicates possible anti-HIV activity, the therapeutic potential of this compound remains largely unexplored. [] Further investigations are necessary to understand its mechanism of action, efficacy, safety profile, and potential for development into a therapeutic agent.
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